Darsidomine - 137500-42-6

Darsidomine

Catalog Number: EVT-446984
CAS Number: 137500-42-6
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Darsidomine is classified as a pharmaceutical compound primarily explored for its therapeutic effects. It is part of a broader category of compounds utilized in drug development, particularly those aimed at addressing various medical conditions. The compound's specific classification details are often outlined in patent documents and scientific literature, indicating its relevance in the pharmaceutical industry .

Synthesis Analysis

The synthesis of Darsidomine involves multiple methodologies that are pivotal in pharmaceutical chemistry. While specific synthetic routes may vary, common techniques include:

  • Chemical Reactions: The synthesis typically starts with readily available precursors that undergo various chemical transformations.
  • Ionic Liquids: Recent advancements suggest the use of ionic liquids to enhance solubility and stability during synthesis. Ionic liquids can facilitate the formation of Darsidomine by providing an effective medium for reactions that might otherwise be hindered by solubility issues .
  • Parameters: Key parameters such as temperature, reaction time, and concentration of reactants are crucial for optimizing yield and purity. For instance, maintaining specific temperature ranges during reaction phases can significantly affect the outcome .
Molecular Structure Analysis

The molecular structure of Darsidomine is characterized by specific functional groups that contribute to its biological activity. Detailed studies using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have elucidated its structure, revealing:

  • Core Structure: The core structure typically includes a complex arrangement of carbon atoms along with heteroatoms such as nitrogen or oxygen.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is essential for understanding how Darsidomine interacts with biological targets. Computational modeling can provide insights into its conformation and potential binding sites .
Chemical Reactions Analysis

Darsidomine participates in various chemical reactions that are integral to its functionality:

  • Reactivity: The compound may undergo hydrolysis, oxidation, or reduction depending on environmental conditions and the presence of other reagents.
  • Applications in Drug Formulation: Understanding these reactions is crucial for formulating stable drug products. For example, modifications to Darsidomine can enhance its pharmacokinetic properties by improving solubility or bioavailability .
Mechanism of Action

The mechanism of action for Darsidomine involves interaction with specific biological targets:

  • Target Interaction: Darsidomine is believed to modulate receptor activity or enzyme function, impacting cellular pathways associated with disease processes.
  • Pharmacodynamics: Studies indicate that Darsidomine may exhibit dose-dependent effects on target cells, influencing cellular responses through signaling pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of Darsidomine are critical for its application in pharmaceuticals:

  • Solubility: Darsidomine exhibits varying solubility profiles depending on pH and solvent conditions, which affects its formulation.
  • Stability: Stability studies reveal how Darsidomine behaves under different environmental factors such as light exposure or temperature fluctuations.
  • Melting Point and Boiling Point: These properties are essential for determining appropriate storage conditions and formulating dosage forms .
Applications

Darsidomine has several potential applications in scientific research and clinical settings:

  • Therapeutic Uses: Investigations into Darsidomine's therapeutic efficacy suggest it may be useful in treating conditions such as chronic pain or inflammation.
  • Drug Development: As a lead compound, Darsidomine serves as a template for developing new drugs with enhanced efficacy or reduced side effects.
  • Research Tool: In laboratory settings, it can be utilized to study biological pathways or disease mechanisms due to its specific interactions with biological targets .
Introduction to Sydnonimines and Darsidomine

Historical Context of Mesoionic Compounds in Medicinal Chemistry

The exploration of mesoionic compounds—heterocyclic structures with delocalized dipolar characteristics—represents a significant evolution in medicinal chemistry. These compounds emerged as synthetic targets in the mid-20th century, bridging the gap between traditional heterocycles and bioactive molecules. Sydnonimines, a subclass of mesoionic compounds, gained prominence in the 1970s–1990s due to their unique nitric oxide (NO)-donating capabilities, which offered novel mechanisms for cardiovascular modulation [7]. The historical trajectory parallels key shifts in drug discovery: from natural product isolation (e.g., morphine in the 19th century) to rational design of synthetic molecules. Paul Ehrlich’s pioneering concept of "chemotherapeutic index" laid groundwork for evaluating targeted bioactivity, a principle later applied to optimize mesoionic scaffolds like sydnonimines [3] [8].

The therapeutic rationale for sydnonimines arose from limitations observed in organic nitrates (e.g., nitroglycerin), which exhibited tolerance due to thiol depletion. Molsidomine, an early sydnonimine prodrug, demonstrated clinical advantages by generating the stable metabolite linsidomine (SIN-1), which releases NO without requiring enzymatic activation. This innovation highlighted mesoionic compounds as "bioactivation-triggered" therapeutics, circumventing pharmacological tolerance [7]. Computational advances in the 1990s–2000s further enabled pharmacophore modeling of these systems, accelerating the design of derivatives like darsidomine [5] [6].

Table 1: Key Milestones in Mesoionic Compound Development

Time PeriodAdvancementSignificance
1950s–1960sSynthesis of first sydnone/sydnonimine coresEstablished mesoionic stability and dipole-driven reactivity
1970s–1980sMolsidomine clinical validationProved NO-mediated vasodilation without tolerance development
1990s–2000sPharmacophore-guided optimizationEnabled target-specific modifications (e.g., darsidomine’s ring substitutions)

Structural Classification of Sydnonimines: Comparative Analysis with Sydnones

Sydnonimines belong to the mesoionic family characterized by a 5-membered ring with electron delocalization, formally rendering them dipolar yet non-aromatic. Structurally, they differ from sydnones in the N-substituent: sydnones feature an N-oxygen bond, while sydnonimines incorporate an N-imine group (Fig. 1A). This modification confers distinct electronic profiles and reactivity patterns [4]:

  • Sydnones: Exhibit aromatic character due to oxygen participation in π-delocalization. Limited bioactivation pathways restrict pharmacological utility.
  • Sydnonimines: The imine nitrogen enables nucleophilic substitution, facilitating bioorthogonal release strategies. The C4 carbonyl and N3-imine create an electron-deficient core, susceptible to ring-opening under physiological conditions to release NO [4].

Table 2: Structural and Electronic Comparison of Sydnones vs. Sydnonimines

FeatureSydnonesSydnonimines
Ring Structure1,2,3-Oxadiazolium-5-olate1,2,3-Oxadiazolium-3-imine-5-olate
Key BondN–O bondN=N bond (azo-imine resonance)
Dipole Moment~5.0 Debye~6.2 Debye
BioactivationMinimal NO releaseSpontaneous NO release post-ring hydrolysis

Mesoionic reactivity arises from their zwitterionic resonance, where charge separation between N3 and the exocyclic oxygen stabilizes the ring. Darsidomine exemplifies this, with its N3-methyl substitution enhancing ring strain to promote hydrolysis-driven NO liberation [4] [7]. Modern synthetic routes, such as triflate-mediated amination of sydnones, now allow precise N-functionalization—critical for tuning pharmacokinetics [4].

Darsidomine as a Representative Sydnonimine: Unique Pharmacophoric Features

Darsidomine (C₈H₁₀N₄O₃) embodies optimized pharmacophore design within the sydnonimine class. Its core pharmacophoric elements include:

  • Mesoionic ring: Serves as a latent NO donor.
  • C4 carbonyl: Hydrogen-bond acceptor anchoring to enzymes.
  • N3-imine: Electrophilic site enabling nucleophilic attack and ring cleavage.
  • C4 substituents: Modulate electron density and hydrolysis kinetics [5] [7].

Computational mapping reveals that these features spatially align with NO-donor pharmacophores: the carbonyl and imine form a 5.6 Å vector, while the imine nitrogen acts as a cationic feature mimicking endothelial NO synthase substrates [5] [10]. Darsidomine’s bioactivation cascade involves hydrolytic ring opening to generate N-diazeniumdiolate, spontaneously decomposing to NO (Fig. 1B). This mechanism avoids cytochrome P450 dependencies, enhancing pharmacokinetic predictability [7].

Table 3: Pharmacophoric Elements of Darsidomine vs. Classical NO Donors

Pharmacophore FeatureDarsidomineOrganic Nitrates (e.g., Nitroglycerin)
NO Release TriggerHydrolysisMitochondrial aldehyde dehydrogenase
Key Bioactive MoietyDiazeniumdiolate intermediateDenitrated thiol adduct
H-Bond AcceptorC4 carbonyl (δ⁻ = −0.42)O–NO₂ (δ⁻ = −0.38)
Activation Energy45 kJ/mol78 kJ/mol

Structure-activity relationship (SAR) studies highlight darsidomine’s advantages:

  • Electron-withdrawing C4 substituents (e.g., carboxylates) accelerate hydrolysis by 3-fold versus alkyl groups.
  • N3-aryl modifications enhance membrane permeability but reduce aqueous stability.These insights drove the design of hybrid sydnonimines for targeted NO delivery, such as tumor-activated prodrugs releasing isocyanates post-ring cleavage [4] [5].

Properties

CAS Number

137500-42-6

Product Name

Darsidomine

IUPAC Name

3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+

InChI Key

VBBUFAXMBDEROK-OCAPTIKFSA-N

SMILES

CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C

Canonical SMILES

CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=CC(=N)O[N-]2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.